molecular formula C18H21BrO2 B042572 4-Bromoestrone CAS No. 1630-82-6

4-Bromoestrone

Cat. No.: B042572
CAS No.: 1630-82-6
M. Wt: 349.3 g/mol
InChI Key: NQFVJAYQCZUYON-QDTBLXIISA-N
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Description

4-Bromoestrone, also known as this compound, is a useful research compound. Its molecular formula is C18H21BrO2 and its molecular weight is 349.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Conversions : 4-Bromoestrone is employed in the conversion of 2-bromo- and 4-bromoestranes to fluorinated benzofuranoestranes and estradiols (Burmester et al., 2013).

  • Cellular Studies : It serves as a tool for studying rapid nongenomic cellular events like the progesterone-induced changes in human sperm swimming behavior through Ca(2+) influx in the sperm flagellum (Kilic et al., 2009).

  • Polymer Blend Morphology : In the field of materials science, 4-bromoanisole is used to control phase separation and purity in organic photovoltaic devices, influencing the morphology of polymer-polymer blends (Liu et al., 2012).

  • Synthesis of Derivatives : It's involved in chemical reactions producing compounds like 2-phenylselenoimine, which can further be converted into other complex structures (Holker et al., 1982).

  • Anticancer Activity : Certain this compound derivatives demonstrate significant selective cell growth-inhibitory activity against specific cancer cell lines, offering insights into potential anticancer strategies (Jójárt et al., 2020).

  • Enzyme Inhibition : this compound is involved in blocking specific enzyme activities in rat liver microsomes, which has implications for understanding estrogen metabolism (Numazawa & Satoh, 1989).

  • Radiosensitizing Agents : Certain bromo derivatives, including 4-bromopyridone, are studied for their ability to sensitize cells to ionizing radiation, which is crucial in cancer treatment (Rudra et al., 2015).

  • Synthetic Methodology : The compound has been synthesized to produce other significant derivatives used in different biological and chemical studies (Neeman et al., 1972).

  • Radiopharmaceuticals : Certain fluorinated derivatives of this compound have shown higher affinity for estrogen receptors, suggesting their potential in receptor imaging and nuclear medicine (Ali et al., 1993).

Properties

IUPAC Name

(8R,9S,13S,14S)-4-bromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,20H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFVJAYQCZUYON-QDTBLXIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251096
Record name 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630-82-6
Record name 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-hydroxyestra-1,3,5(10)-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 4-bromoestrone compare to other A-ring substituted estrogens in terms of tumor inhibition?

A1: Research suggests that A-ring substituted estrogens can inhibit the growth of hormone-dependent tumors. While 4-nitroestrone and 4-aminoestrone demonstrate inhibitory effects potentially mediated through estrogen receptor binding, this compound does not share this characteristic []. Interestingly, A-ring substituted 3-deoxyestrogens, including 4-nitroestratrien-17 beta-ol and 4-aminoestratrien-17 beta-ol, exhibit significant inhibitory activity despite their inability to bind to estrogen receptors, suggesting alternative mechanisms of action [].

Q2: Can this compound be utilized as a starting material for the synthesis of other modified estrone derivatives?

A2: Yes, this compound serves as a valuable precursor in organic synthesis. For instance, it can be employed in Suzuki-Miyaura cross-coupling reactions with various arylboronic acids to yield 4-fluoroarylestrones []. Additionally, reacting this compound with benzeneseleninic anhydride and hexamethyldisilazane leads to the formation of the 2-phenylselenoimine derivative, which can be further transformed into other estrone analogs [].

Q3: Are there any studies on the three-dimensional structure of this compound?

A3: Yes, the crystal and molecular structures of this compound have been determined using X-ray crystallography, providing insights into its three-dimensional conformation [].

Q4: Have there been any computational studies exploring the electronic properties of this compound?

A4: Yes, computational chemistry methods have been employed to calculate pi-electronic charge densities and bond orders in this compound and 4-bromoestradiol, offering valuable information about its electronic structure and potential reactivity [].

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